molecular formula C20H12ClNO5S B3885579 N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide

N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide

Cat. No.: B3885579
M. Wt: 413.8 g/mol
InChI Key: CUAKUDJXBXXHDS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl group, a hydroxyl group, and a sulfonamide group attached to an anthracene backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Hydroxylation: The addition of a hydroxyl group to the phenyl ring.

    Sulfonation: The attachment of a sulfonamide group to the anthracene backbone.

Each of these steps requires specific reagents and conditions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while hydroxylation may involve the use of hydrogen peroxide or other oxidizing agents. Sulfonation typically requires sulfonyl chloride or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or convert the sulfonamide group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a dechlorinated or desulfonated compound.

Scientific Research Applications

N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of advanced materials, dyes, and pigments.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating signal transduction. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-hydroxyphenyl)acetamide: Shares the chlorinated phenyl and hydroxyl groups but lacks the anthracene and sulfonamide moieties.

    9,10-dioxoanthracene-1-sulfonamide: Contains the anthracene and sulfonamide groups but lacks the chlorinated phenyl and hydroxyl groups.

Uniqueness

N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO5S/c21-15-10-11(8-9-16(15)23)22-28(26,27)17-7-3-6-14-18(17)20(25)13-5-2-1-4-12(13)19(14)24/h1-10,22-23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAKUDJXBXXHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=CC(=C(C=C4)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide
Reactant of Route 3
N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide
Reactant of Route 4
N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide
Reactant of Route 5
N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide
Reactant of Route 6
N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide

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